
1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C21H21FN4O2 and its molecular weight is 380.423. The purity is usually 95%.
BenchChem offers high-quality 1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-fluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-fluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- The compound has been used in synthesizing complex structures involving urea. For example, reactions with 2-cyclohexenones and urea led to the formation of diverse compounds, showcasing its potential in synthetic chemistry (Wendelin & Kern, 1979).
Antioxidant Activity
- Derivatives involving urea structures have been synthesized and evaluated for antioxidant activity. This indicates potential applications in areas requiring antioxidative properties (George, Sabitha, Kumar & Ravi, 2010).
Antifungal Activity
- Urea derivatives have demonstrated antifungal properties, suggesting applications in the development of fungicides or treatments for fungal infections (Mishra, Singh & Wahab, 2000).
Antimicrobial and Cytotoxicity Studies
- Research on urea derivatives has shown promise in antimicrobial activities and cytotoxicity studies, indicating potential use in developing antimicrobial agents and studying cancer cell dynamics (Sridhara et al., 2011).
Conformational Adjustments
- Studies on urea-based assemblies have explored conformational adjustments, highlighting its use in understanding molecular structures and interactions (Phukan & Baruah, 2016).
Anticancer Agents
- Certain urea derivatives have been synthesized and evaluated as potential anticancer agents, showing efficacy in vitro against human adenocarcinoma cells (Gaudreault, Lacroix, Pagé & Joly, 1988).
Synthesis of Novel Series of Acyclic Nucleoside Analogues
- The synthesis of novel acyclic nucleoside analogues using urea derivatives indicates applications in the development of new pharmaceutical compounds (Harnden, Jennings & Parkin, 1990).
Antiviral Activity
- Some urea derivatives have shown antiviral activity, particularly against smallpox vaccine virus, suggesting potential in antiviral drug development (Selivanov et al., 2017).
Orexin-1 Receptor Antagonism
- Research involving urea derivatives has explored their role in modulating orexin-1 receptor, which can have implications in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Cyclodextrin Complexation and Molecular Devices
- Urea-linked cyclodextrins have been studied for their ability to complex with other molecules, offering insights into the development of molecular devices (Lock et al., 2004).
Clastogenicity and SCE Assays
- Nitrosated urea pesticide metabolites and other nitrosamides have been assessed for their activity in clastogenicity and SCE assays, highlighting the utility of urea derivatives in studying genetic and cellular damage (Thust et al., 1980).
Compulsive Food Consumption and Binge Eating
- Research has indicated that urea derivatives can modulate orexin receptors, suggesting potential therapeutic applications for compulsive food consumption and binge eating disorders (Piccoli et al., 2012).
Anion Tuning of Hydrogel Properties
- Urea derivatives have been used to form hydrogels, where the anion identity can tune the physical properties of these gels, useful in materials science and drug delivery systems (Lloyd & Steed, 2011).
Anti-Microbial Activity and Cytotoxicity of Novel Urea Derivatives
- Novel urea derivatives have been synthesized and evaluated for their anti-microbial activity and cytotoxicity, indicating potential in treating infections and cancer (Shankar et al., 2017).
Eigenschaften
IUPAC Name |
1-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-17-11-5-6-12-18(17)24-21(28)23-13-19-15-9-3-4-10-16(15)20(27)26(25-19)14-7-1-2-8-14/h3-6,9-12,14H,1-2,7-8,13H2,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEGLRBFAUXWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


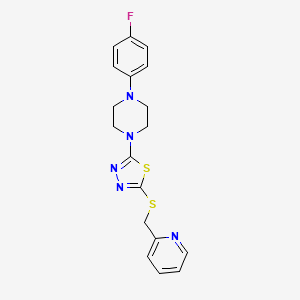
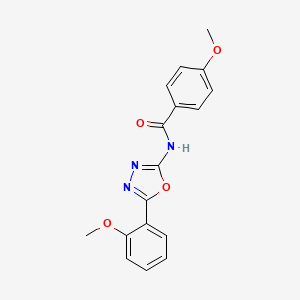

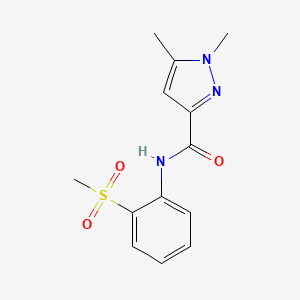
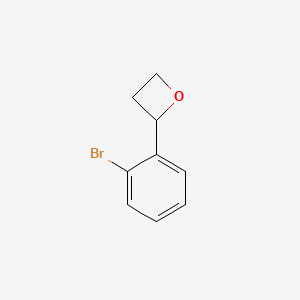
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2614190.png)
![N-[[4-benzyl-5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2614191.png)
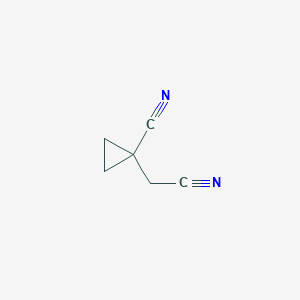
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2614194.png)

![3,5-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2614196.png)
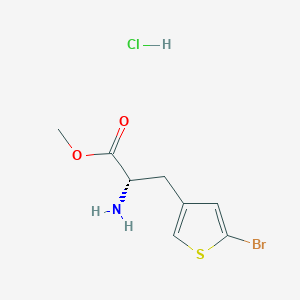
![(2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2614201.png)